2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid
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Overview
Description
2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves multiple steps. One common approach is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and protecting groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-((2R)-1-((tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
2-((2R)-1-((Methoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid: Features a methoxycarbonyl group, offering different reactivity and properties.
Uniqueness
The benzyloxycarbonyl group offers unique protection and reactivity compared to other protecting groups, making it valuable in synthetic chemistry .
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-[(2R)-2-methyl-1-phenylmethoxycarbonylpiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-12-9-14(10-15(18)19)7-8-17(12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19)/t12-,14?/m1/s1 |
InChI Key |
KRLSOLDRXZBCQY-PUODRLBUSA-N |
Isomeric SMILES |
C[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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